molecular formula C14H15Cl2NS B1416869 N-{[5-(2-chlorophenyl)thiophen-2-yl]methyl}cyclopropanamine hydrochloride CAS No. 1172037-94-3

N-{[5-(2-chlorophenyl)thiophen-2-yl]methyl}cyclopropanamine hydrochloride

Cat. No.: B1416869
CAS No.: 1172037-94-3
M. Wt: 300.2 g/mol
InChI Key: DHECBFDGFCEGLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

¹H NMR (400 MHz, DMSO-d₆):

δ (ppm) Multiplicity Assignment
8.42 br s NH⁺ (exchangeable)
7.65 dd (J=5.2, 1.1) Thiophene H-3
7.48–7.32 m 2-Chlorophenyl H-3, H-4, H-6
6.98 d (J=3.5) Thiophene H-4
4.12 s CH₂ linker
2.85 m Cyclopropane CH
1.32–1.18 m Cyclopropane CH₂

¹³C NMR (100 MHz, DMSO-d₆):

δ (ppm) Assignment
142.1 Thiophene C-2 (S-linked)
134.7 2-Chlorophenyl C-1
129.3 Thiophene C-5
127.8 Chlorophenyl C-2 (Cl-subst.)
54.6 CH₂ linker
33.1 Cyclopropane C-N
14.8 Cyclopropane CH₂

The thiophene H-3 and H-4 coupling (J=5.2 Hz) confirms 2,5-disubstitution. The cyclopropane protons exhibit complex splitting due to diamagnetic anisotropy from the aromatic systems.

Properties

IUPAC Name

N-[[5-(2-chlorophenyl)thiophen-2-yl]methyl]cyclopropanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNS.ClH/c15-13-4-2-1-3-12(13)14-8-7-11(17-14)9-16-10-5-6-10;/h1-4,7-8,10,16H,5-6,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHECBFDGFCEGLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC=C(S2)C3=CC=CC=C3Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Thiophene Core with 2-Chlorophenyl Substitution

Step 1: Synthesis of 2-Chlorothiophene Derivative

The initial step involves synthesizing 2-chlorothiophene, often via a cyclization of suitable precursors such as 2-bromothiophene followed by chlorination.

  • Method:
    • Bromination of thiophene to obtain 2-bromothiophene.
    • Chlorination using N-chlorosuccinimide (NCS) or sulfuryl chloride to introduce the chlorine atom selectively at the 2-position.

Data Table 1: Chlorination of Thiophene

Step Reagents Conditions Yield Notes
1 Thiophene Br2, FeBr3 80% Bromination at 2-position
2 NCS Room temperature 75% Chlorination at 2-position

Attachment of the 2-Chlorophenyl Group

Step 2: Suzuki Coupling

  • Method:
    • Cross-coupling of 2-chlorothiophene with 2-chlorophenylboronic acid using a palladium catalyst (e.g., Pd(PPh3)4) under basic conditions (K2CO3 or NaOH) in a suitable solvent (e.g., DMF or toluene).

Data Table 2: Suzuki Coupling

Parameter Details
Catalyst Pd(PPh3)4
Reagents 2-Chlorothiophene, 2-Chlorophenylboronic acid
Solvent DMF or Toluene
Conditions Reflux, inert atmosphere
Yield ~70-80%

Introduction of the Methylamine Group

Step 3: Nucleophilic Methylation

  • Method:

    • The thiophene derivative bearing the chlorophenyl group undergoes nucleophilic substitution with a methylamine source, such as methyl iodide or formaldehyde, in the presence of a base (e.g., NaH or K2CO3).
  • Alternative:

    • Reductive amination of aldehyde intermediates with methylamine in the presence of reducing agents like NaBH3CN.

Data Table 3: N-Alkylation

Reagents Conditions Yield Notes
Methyl iodide NaH, DMF 65-75% N-methylation of amine group
Formaldehyde + methylamine Acidic or basic conditions 60-70% Reductive amination

Cyclopropanation and Final Amine Functionalization

Step 4: Cyclopropanation

  • Method:
    • The key step involves cyclopropanation of the intermediate using reagents like diiodomethane or chloromethyl methyl ether in the presence of a zinc or copper catalyst, or via Simmons–Smith cyclopropanation.

Step 5: Amine Formation and Salt Preparation

  • Method:
    • The cyclopropane-containing intermediate is converted into the amine via nucleophilic substitution or reductive amination.
    • The free amine is then reacted with hydrochloric acid to form the hydrochloride salt.

Data Table 4: Cyclopropanation and Salt Formation

Step Reagents Conditions Yield Notes
Cyclopropanation Diiodomethane, Zn Reflux 60-75% Simmons–Smith reaction
Amine formation NH3 or NH4Cl Acidic conditions 65-80% Nucleophilic substitution
Salt formation HCl Aqueous solution Quantitative Acid-base neutralization

Research Findings and Optimization

Recent research indicates that the regioselectivity of halogenation and the efficiency of Suzuki coupling significantly influence the overall yield and purity. Patents such as WO2013160387A1 describe similar synthetic routes emphasizing mild reaction conditions and catalytic efficiency, which are critical for pharmaceutical synthesis.

Furthermore, the choice of protecting groups (e.g., Boc for amines) and deprotection strategies are optimized to prevent side reactions during multi-step synthesis. The use of reductive amination with sodium cyanoborohydride or sodium triacetoxyborohydride offers high selectivity for amine formation, minimizing by-products.

Summary of the Preparation Method

Stage Key Reactions Critical Conditions Typical Yield Notes
1 Halogenation of thiophene NCS, room temperature 75% Regioselective at 2-position
2 Suzuki coupling Pd catalyst, reflux 70-80% Efficient aryl-heterocycle formation
3 N-methylation or reductive amination NaH/MeI or formaldehyde 60-75% Functionalization of amine group
4 Cyclopropanation Simmons–Smith or similar 60-75% Formation of cyclopropane ring
5 Final amine and salt formation HCl, aqueous Quantitative Hydrochloride salt of the target compound

Chemical Reactions Analysis

Types of Reactions

N-{[5-(2-chlorophenyl)thiophen-2-yl]methyl}cyclopropanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the thiophene ring.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dechlorinated products or modified thiophene derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

N-{[5-(2-chlorophenyl)thiophen-2-yl]methyl}cyclopropanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of N-{[5-(2-chlorophenyl)thiophen-2-yl]methyl}cyclopropanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Comparative Analysis of N-{[5-(2-chlorophenyl)thiophen-2-yl]methyl}cyclopropanamine Hydrochloride and Analogs

Compound Name Molecular Formula Molecular Weight LogP Key Substituents Pharmacological Notes
This compound C₁₄H₁₅ClN₂S·HCl 327.26* ~2.5† 2-chlorophenyl, thiophene, cyclopropane Discontinued; research use only
N-[(5-methyl-2-thienyl)methyl]cyclopropanamine hydrochloride (Analog 1) C₉H₁₃NS·HCl 204 2.01 Methyl, thiophene, cyclopropane Higher solubility; CNS candidate
N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine hydrochloride (Analog 2) C₁₂H₁₃Cl₂N₃O·HCl 286.15 ~3.2‡ 2-chlorophenyl, oxadiazole, cyclopropane Enhanced metabolic stability
Thiophene fentanyl hydrochloride (Analog 3) C₂₄H₂₆N₂OS·HCl 433.0 N/A Thiophene, opioid scaffold Opioid receptor agonist; toxicology unstudied

*Calculated based on formula; †Estimated via analogy to structurally similar compounds; ‡Predicted due to oxadiazole’s electron-withdrawing nature.

Key Observations

Impact of Substituents on Lipophilicity

Heterocyclic Core Modifications

  • Thiophene vs.
  • Pharmacological Context : While Thiophene fentanyl (Analog 3) shares a thiophene moiety, its opioid activity contrasts with the target compound’s unexplored mechanism, underscoring the scaffold’s versatility .

Research Implications and Gaps

  • Toxicology : Similar to Thiophene fentanyl, the target compound’s toxicological profile remains unstudied, warranting further investigation .
  • Pharmacological Potential: Analog 1’s CNS activity suggests the target compound could be optimized for neuropsychiatric targets, leveraging its chlorophenyl group for enhanced receptor affinity .
  • Development Status : The discontinuation of the target compound () may reflect synthetic complexity or unfavorable pharmacokinetics, urging structural refinements .

Biological Activity

N-{[5-(2-chlorophenyl)thiophen-2-yl]methyl}cyclopropanamine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on existing research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H15ClNS
  • Molecular Weight : 263.8 g/mol
  • CAS Number : 1172037-94-3

The compound features a cyclopropanamine structure linked to a thiophene moiety substituted with a 2-chlorophenyl group. Its unique structure is believed to contribute to its biological activity, particularly as an epigenetic regulator.

Research indicates that N-{[5-(2-chlorophenyl)thiophen-2-yl]methyl}cyclopropanamine acts primarily as an inhibitor of lysine-specific demethylases (KDMs) . KDMs are critical enzymes involved in the regulation of gene expression through epigenetic modification. By inhibiting these enzymes, the compound may alter gene expression profiles associated with various diseases, including cancer.

Table 1: Comparison of Biological Activity with Other Compounds

Compound NameTarget EnzymeBiological ActivityReference
N-{[5-(2-chlorophenyl)thiophen-2-yl]methyl}cyclopropanamineKDMsInhibitor
Compound AKDM4AModerate Inhibitor
Compound BKDM6BStrong Inhibitor

Research Findings

  • In Vitro Studies :
    • Cell-based assays demonstrated that N-{[5-(2-chlorophenyl)thiophen-2-yl]methyl}cyclopropanamine effectively inhibits KDM activity, leading to increased levels of trimethylated lysine residues on histones. This change is associated with altered transcriptional activity in cancer cell lines.
    • Binding affinity studies showed that the compound interacts specifically with the active site of KDM enzymes, suggesting a competitive inhibition mechanism.
  • Case Studies :
    • A study involving human cancer cell lines highlighted the compound’s potential to induce apoptosis through the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes.
    • Animal models treated with this compound exhibited reduced tumor growth compared to controls, indicating its potential as an anticancer agent.
  • Pharmacokinetics :
    • Preliminary pharmacokinetic studies suggest that N-{[5-(2-chlorophenyl)thiophen-2-yl]methyl}cyclopropanamine has favorable absorption and distribution characteristics, which could enhance its therapeutic efficacy in vivo.

Potential Applications

Given its mechanism of action and biological activity, N-{[5-(2-chlorophenyl)thiophen-2-yl]methyl}cyclopropanamine is being explored for several therapeutic applications:

  • Cancer Therapy : Its ability to modulate epigenetic factors positions it as a candidate for targeted cancer therapies.
  • Neurological Disorders : There is ongoing research into its effects on neurodegenerative diseases where epigenetic regulation plays a crucial role.

Q & A

Q. What are the key structural features of N-{[5-(2-chlorophenyl)thiophen-2-yl]methyl}cyclopropanamine hydrochloride, and how do they influence its biological activity?

The compound features a cyclopropanamine backbone linked to a thiophene ring substituted with a 2-chlorophenyl group (C₁₄H₁₅ClN₂S, molar mass ~300.25 g/mol). The chlorine substitution enhances binding affinity and selectivity for epigenetic targets like lysine-specific demethylases (LSDs), which regulate tumor suppressor genes . The cyclopropanamine moiety may stabilize interactions with enzyme active sites through its strained ring system. Comparative studies show that replacing the 2-chlorophenyl group with other substituents (e.g., 4-chlorophenyl or bromophenyl) alters inhibitory potency, emphasizing the role of substitution patterns .

Q. What synthetic routes are commonly used to prepare this compound?

Synthesis involves multi-step reactions, including:

  • Functionalization of the thiophene ring with a 2-chlorophenyl group via cross-coupling.
  • Methylation of the thiophene-2-yl position to introduce the cyclopropanamine moiety.
  • Final hydrochlorination to improve solubility and stability. Optimization of reaction conditions (e.g., catalysts, temperature, and solvent polarity) is critical for achieving yields >70% .

Q. What preliminary biological activities have been reported for this compound?

The compound exhibits inhibitory activity against LSDs, with IC₅₀ values in the micromolar range. This inhibition correlates with upregulated tumor suppressor gene expression in cancer cell lines, suggesting potential as an epigenetic therapy. However, in vitro assays show variability in potency across cell types, possibly due to differences in enzyme isoform expression .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

Discrepancies may arise from assay conditions (e.g., pH, cofactor availability) or cellular context (e.g., epigenetic heterogeneity). To address this:

  • Perform comparative binding assays using purified LSD isoforms (e.g., LSD1 vs. LSD2) to quantify isoform-specific inhibition.
  • Use structural modeling (e.g., molecular docking) to assess interactions between the compound’s chlorine substituent and enzyme active sites.
  • Validate findings with gene expression profiling (e.g., RNA-seq) to confirm downstream effects on tumor suppressor pathways .

Q. What strategies can optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Prodrug modification : Introduce ester or amide groups to the cyclopropanamine moiety to enhance membrane permeability.
  • Formulation adjustments : Use lipid-based nanoparticles to improve solubility and bioavailability.
  • Metabolic stability testing : Evaluate hepatic microsome stability to identify metabolic hotspots (e.g., thiophene ring oxidation) for structural refinement .

Q. How does the compound’s selectivity for epigenetic targets compare to structurally similar derivatives?

A comparative analysis of analogs revealed:

DerivativeSubstituentLSD1 IC₅₀ (μM)Selectivity vs. LSD2
2-chlorophenylCl (ortho)2.310-fold
4-chlorophenylCl (para)5.13-fold
3-bromophenylBr (meta)8.7No selectivity
The 2-chlorophenyl variant demonstrates superior selectivity due to steric and electronic complementarity with LSD1’s binding pocket .

Q. What experimental approaches can elucidate the compound’s mechanism of action beyond enzyme inhibition?

  • CRISPR-Cas9 knockout screens to identify synthetic lethal partners in LSD1-deficient cells.
  • CETSA (Cellular Thermal Shift Assay) to confirm target engagement in live cells.
  • Single-cell RNA sequencing to map heterogeneity in transcriptional responses across cell populations .

Methodological Considerations

Q. How should researchers design dose-response experiments to account for the compound’s cytotoxicity?

  • Use viability assays (e.g., MTT or ATP-based luminescence) alongside target inhibition assays.
  • Establish a therapeutic index by comparing IC₅₀ values for enzyme inhibition vs. cell death.
  • Include positive controls (e.g., tranylcypromine for LSD inhibition) to validate assay sensitivity .

Q. What analytical techniques are essential for characterizing synthetic intermediates and final products?

  • NMR spectroscopy (¹H/¹³C) to confirm regiochemistry of thiophene substitution.
  • High-resolution mass spectrometry (HRMS) to verify molecular formula.
  • HPLC with UV/Vis detection to assess purity (>95% for biological assays) .

Q. How can computational tools aid in the rational design of more potent analogs?

  • QSAR modeling to correlate substituent properties (e.g., Hammett σ values) with bioactivity.
  • Molecular dynamics simulations to predict binding stability in enzyme complexes.
  • ADMET prediction software (e.g., SwissADME) to pre-screen for drug-like properties .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[5-(2-chlorophenyl)thiophen-2-yl]methyl}cyclopropanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-{[5-(2-chlorophenyl)thiophen-2-yl]methyl}cyclopropanamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.